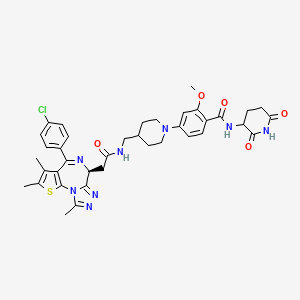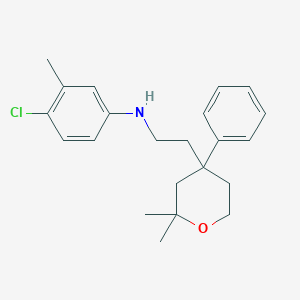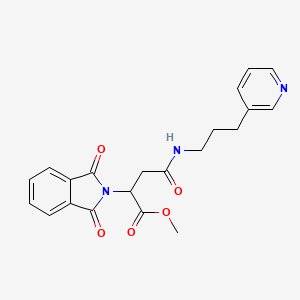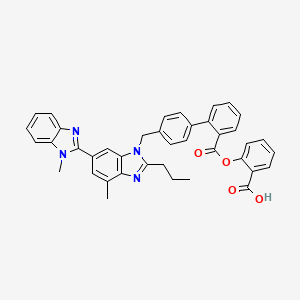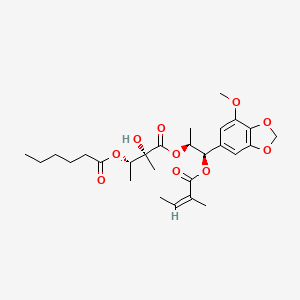
Neohelmanthicin C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The preparation of Neohelmanthicin C involves synthetic routes that are typically carried out under controlled laboratory conditions. One common method includes the use of specific reagents and solvents to achieve the desired chemical structure . The preparation method for in vivo formula involves dissolving the compound in a mixture of DMSO, PEG300, Tween 80, and ddH2O .
Chemical Reactions Analysis
Neohelmanthicin C undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Neohelmanthicin C has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in various chemical analyses and studies.
Mechanism of Action
The mechanism of action of Neohelmanthicin C involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain proteins and enzymes, thereby modulating their activity . This interaction can lead to various biological outcomes, such as the inhibition of cell proliferation or the induction of apoptosis .
Comparison with Similar Compounds
Neohelmanthicin C is unique compared to other phenylpropionic acid compounds due to its specific chemical structure and biological activities. Similar compounds include:
Thapsigargin: Known for its cytotoxic properties and use in cancer research.
2,3-Dihydroxy-2-methylbutanoic acid: Another phenylpropionic acid compound with distinct chemical properties.
These compounds share some similarities in their chemical structure but differ significantly in their biological activities and applications .
Properties
Molecular Formula |
C27H38O10 |
|---|---|
Molecular Weight |
522.6 g/mol |
IUPAC Name |
[(2S,3R)-3-hydroxy-4-[(1R,2S)-1-(7-methoxy-1,3-benzodioxol-5-yl)-1-[(Z)-2-methylbut-2-enoyl]oxypropan-2-yl]oxy-3-methyl-4-oxobutan-2-yl] hexanoate |
InChI |
InChI=1S/C27H38O10/c1-8-10-11-12-22(28)36-18(5)27(6,31)26(30)35-17(4)23(37-25(29)16(3)9-2)19-13-20(32-7)24-21(14-19)33-15-34-24/h9,13-14,17-18,23,31H,8,10-12,15H2,1-7H3/b16-9-/t17-,18-,23-,27+/m0/s1 |
InChI Key |
CIKCPLCXGQIZCS-WPILARTDSA-N |
Isomeric SMILES |
CCCCCC(=O)O[C@@H](C)[C@](C)(C(=O)O[C@@H](C)[C@@H](C1=CC2=C(C(=C1)OC)OCO2)OC(=O)/C(=C\C)/C)O |
Canonical SMILES |
CCCCCC(=O)OC(C)C(C)(C(=O)OC(C)C(C1=CC2=C(C(=C1)OC)OCO2)OC(=O)C(=CC)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


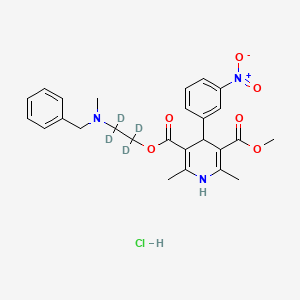
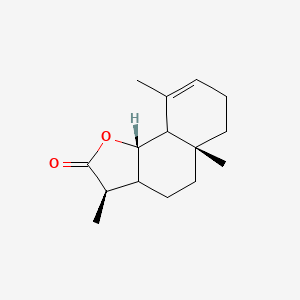
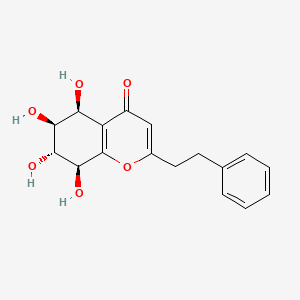
![3-(3,3-difluorocyclobutyl)-1-[(4S,5S)-3,3,8,8-tetrafluoro-4-hydroxy-1-azaspiro[4.4]nonan-1-yl]propane-1,2-dione](/img/structure/B12374206.png)
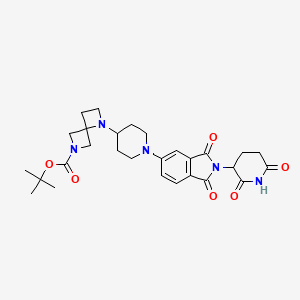
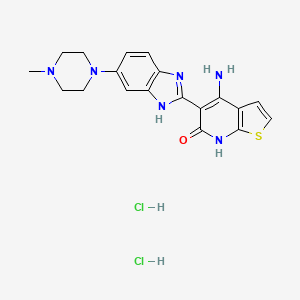
![disodium;chromium(3+);3-oxido-4-[(1-oxido-8-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-1-sulfonate;hydroxide](/img/structure/B12374231.png)
